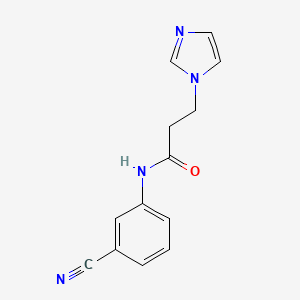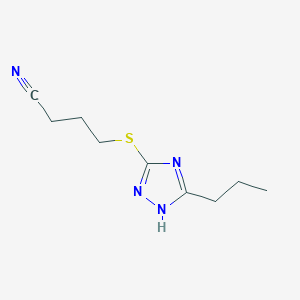
4-((5-Propyl-4h-1,2,4-triazol-3-yl)thio)butanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((5-Propyl-4H-1,2,4-triazol-3-yl)thio)butanenitrile is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a propyl group at the 5-position of the triazole ring and a butanenitrile group attached via a sulfur atom at the 4-position. Triazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Métodos De Preparación
The synthesis of 4-((5-Propyl-4H-1,2,4-triazol-3-yl)thio)butanenitrile can be achieved through several synthetic routes. One common method involves the reaction of 5-propyl-1,2,4-triazole-3-thiol with 4-bromobutanenitrile under basic conditions. The reaction typically proceeds in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified by recrystallization or column chromatography.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
4-((5-Propyl-4H-1,2,4-triazol-3-yl)thio)butanenitrile undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the propyl group can be replaced by other alkyl or aryl groups using appropriate reagents.
Common reagents and conditions used in these reactions include oxidizing agents for oxidation, reducing agents for reduction, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
4-((5-Propyl-4H-1,2,4-triazol-3-yl)thio)butanenitrile has several scientific research applications:
Medicinal Chemistry: Triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound can be used as a lead compound for the development of new drugs targeting various diseases.
Biological Studies: The compound can be used in biological studies to investigate its effects on different biological pathways and molecular targets.
Industrial Applications: It can be used as an intermediate in the synthesis of other complex molecules and materials.
Mecanismo De Acción
The mechanism of action of 4-((5-Propyl-4H-1,2,4-triazol-3-yl)thio)butanenitrile involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and receptors, modulating their activity. The nitrile group can also participate in hydrogen bonding and other interactions with biological molecules. These interactions can lead to various biological effects, including inhibition of enzyme activity, modulation of receptor function, and alteration of cellular signaling pathways.
Comparación Con Compuestos Similares
4-((5-Propyl-4H-1,2,4-triazol-3-yl)thio)butanenitrile can be compared with other similar compounds, such as:
4-((5-Methyl-4H-1,2,4-triazol-3-yl)thio)butanenitrile: This compound has a methyl group instead of a propyl group at the 5-position of the triazole ring. The presence of a smaller alkyl group can affect its biological activity and chemical reactivity.
4-((5-Phenyl-4H-1,2,4-triazol-3-yl)thio)butanenitrile: This compound has a phenyl group at the 5-position of the triazole ring. The aromatic ring can enhance its interactions with biological targets and increase its potency.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical properties and biological activities.
Propiedades
Fórmula molecular |
C9H14N4S |
|---|---|
Peso molecular |
210.30 g/mol |
Nombre IUPAC |
4-[(5-propyl-1H-1,2,4-triazol-3-yl)sulfanyl]butanenitrile |
InChI |
InChI=1S/C9H14N4S/c1-2-5-8-11-9(13-12-8)14-7-4-3-6-10/h2-5,7H2,1H3,(H,11,12,13) |
Clave InChI |
NGSNZGVUTDKZOH-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=NC(=NN1)SCCCC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




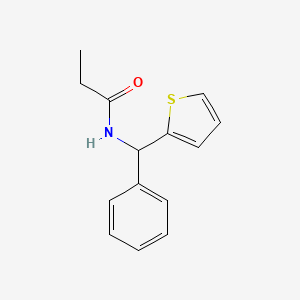
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(3,4-dichlorophenyl)-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B14889966.png)

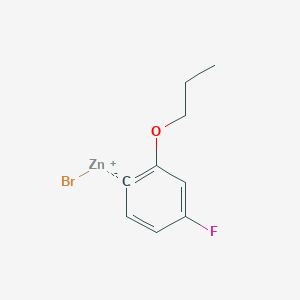
![Benzaldehyde, 2-hydroxy-5-tricyclo[3.3.1.1~3,7~]dec-1-yl-, oxime](/img/structure/B14889993.png)
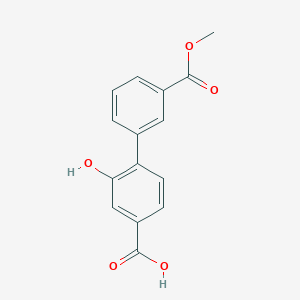
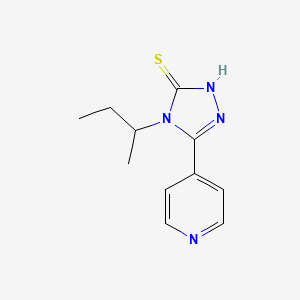

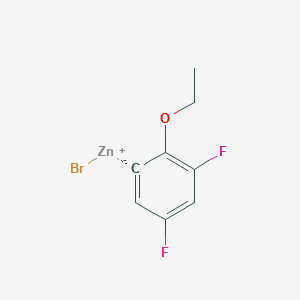
![(R,Z)-3-((4-Oxo-4-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-1-(2,4,5-trifluorophenyl)butan-2-yl)amino)-1-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-4-(2,4,5-trifluorophenyl)but-2-en-1-one](/img/structure/B14890028.png)
![2-amino-7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-thieno[3,4-d]pyrimidin-4-one](/img/structure/B14890032.png)
